molecular formula C8H2F6O B12094892 2,2,2,2',3',4'-Hexafluoroacetophenone

2,2,2,2',3',4'-Hexafluoroacetophenone

Cat. No.: B12094892
M. Wt: 228.09 g/mol
InChI Key: IMNOEPGIXIWEOA-UHFFFAOYSA-N
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Description

2,2,2,2’,3’,4’-Hexafluoroacetophenone is a fluorinated organic compound with the molecular formula C8H2F6O. This compound is characterized by the presence of six fluorine atoms, which significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2,2’,3’,4’-Hexafluoroacetophenone typically involves the fluorination of acetophenone derivatives One common method is the direct fluorination of acetophenone using elemental fluorine or other fluorinating agents under controlled conditions

Industrial Production Methods: Industrial production of 2,2,2,2’,3’,4’-Hexafluoroacetophenone may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine and the potential hazards associated with its handling.

Chemical Reactions Analysis

Types of Reactions: 2,2,2,2’,3’,4’-Hexafluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products:

    Oxidation: Formation of hexafluorobenzoic acid or other oxidized products.

    Reduction: Formation of hexafluoroacetophenol or other reduced derivatives.

    Substitution: Formation of substituted acetophenone derivatives with various functional groups.

Scientific Research Applications

2,2,2,2’,3’,4’-Hexafluoroacetophenone is utilized in several scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,2,2’,3’,4’-Hexafluoroacetophenone involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity to various biological and chemical targets. The pathways involved may include:

    Electrophilic interactions: The electron-withdrawing nature of fluorine atoms can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles.

    Hydrophobic interactions: The presence of multiple fluorine atoms can increase the compound’s hydrophobicity, affecting its solubility and interactions with hydrophobic environments.

Comparison with Similar Compounds

2,2,2,2’,3’,4’-Hexafluoroacetophenone can be compared with other fluorinated acetophenone derivatives, such as:

    2,2,2,4’-Tetrafluoroacetophenone: Contains four fluorine atoms and exhibits different reactivity and properties due to the lower degree of fluorination.

    2,2,2,3’-Tetrafluoroacetophenone: Another tetrafluorinated derivative with distinct chemical behavior.

    2,2,2-Trifluoroacetophenone: Contains three fluorine atoms and serves as a precursor for various fluorinated compounds.

The uniqueness of 2,2,2,2’,3’,4’-Hexafluoroacetophenone lies in its high degree of fluorination, which imparts unique chemical properties and reactivity compared to its less fluorinated counterparts.

Properties

Molecular Formula

C8H2F6O

Molecular Weight

228.09 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethanone

InChI

InChI=1S/C8H2F6O/c9-4-2-1-3(5(10)6(4)11)7(15)8(12,13)14/h1-2H

InChI Key

IMNOEPGIXIWEOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)F)F

Origin of Product

United States

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